molecular formula C24H19ClN4O5 B2491468 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 923123-17-5

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2491468
CAS No.: 923123-17-5
M. Wt: 478.89
InChI Key: BIAUNDQYAFRLCL-UHFFFAOYSA-N
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Description

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a potent and selective small molecule inhibitor identified for its activity against key kinase targets. This compound is structurally characterized by a pyrido[3,2-d]pyrimidine-dione core, a pharmacophore known to interact with the ATP-binding site of kinases. Its primary research application is in the field of oncology, where it functions as a covalent inhibitor of Fibroblast Growth Factor Receptor (FGFR) family members, particularly FGFR1, FGFR2, and FGFR3. The compound's mechanism of action involves a covalent interaction with a specific cysteine residue (Cys486 in FGFR1, Cys477 in FGFR2) in the kinase's P-loop, leading to sustained and irreversible inhibition of FGFR enzymatic activity and subsequent suppression of downstream signaling pathways like MAPK and PI3K/AKT [https://pubmed.ncbi.nlm.nih.gov/31231010/]. This targeted inhibition makes it a valuable chemical probe for studying FGFR-driven oncogenesis, tumor proliferation, and survival mechanisms. Researchers utilize this compound in vitro to investigate the functional consequences of FGFR signaling in various cancer cell lines and in vivo to assess its efficacy and pharmacokinetic properties in xenograft models. Its selectivity profile and covalent binding mode offer advantages for mechanistic studies exploring resistance mechanisms and for the development of next-generation targeted cancer therapies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

923123-17-5

Molecular Formula

C24H19ClN4O5

Molecular Weight

478.89

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C24H19ClN4O5/c25-16-5-3-15(4-6-16)13-29-23(31)22-18(2-1-9-26-22)28(24(29)32)14-21(30)27-17-7-8-19-20(12-17)34-11-10-33-19/h1-9,12H,10-11,13-14H2,(H,27,30)

InChI Key

BIAUNDQYAFRLCL-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)N=CC=C4

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a pyrido[3,2-d]pyrimidine core, which is fused with a 2,4-dioxo group and various aromatic substituents. This article explores the biological activity of this compound, including its pharmacological properties and potential therapeutic applications.

Structural Formula

The molecular formula for the compound is C23H19ClN4O3C_{23}H_{19}ClN_{4}O_{3}, with a molecular weight of approximately 450.88 g/mol. The presence of chlorine atoms and diverse aromatic groups enhances its reactivity and biological interactions.

Key Functional Groups

  • Pyrido[3,2-d]pyrimidine core : Imparts significant biological activity.
  • Chlorobenzyl group : May enhance lipophilicity and cellular uptake.
  • Dihydrobenzo[b][1,4]dioxin moiety : Potentially contributes to specific biological targeting.

Pharmacological Properties

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, it has been noted to have better efficacy against gram-positive bacteria compared to gram-negative species .
  • Anticancer Potential : Research indicates that derivatives of this compound may inhibit specific cancer cell lines. In vitro studies have demonstrated cytotoxicity against human cancer cell lines such as HCT116 and MCF7 .

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission .
  • DNA Interaction : The structure suggests potential interactions with DNA or RNA, impacting replication or transcription processes.

Case Studies

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of synthesized compounds similar to the target molecule. Results indicated significant activity against Bacillus cereus and Bacillus thuringiensis with IC50 values ranging from 0.47 to 1.4 µM .
  • Cytotoxicity Assays : Compounds were tested against various cancer cell lines using the NCI-60 sulforhodamine B assay method, revealing effective inhibition rates that suggest potential for development as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)References
AntimicrobialBacillus cereus0.47 - 1.4
AnticancerHCT116Varies
MCF7Varies
Enzyme InhibitionAcetylcholinesterase (AChE)>1000
PropertyValue
Molecular FormulaC23H19ClN4O3
Molecular Weight450.88 g/mol
Melting PointNot available
SolubilityNot available

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name Substituent on Acetamide Moiety Core Structure Modifications Biological Activity (Reported/Inferred) Reference ID
Target Compound 2,3-dihydrobenzo[b][1,4]dioxin-6-yl Pyrido[3,2-d]pyrimidine, 4-chlorobenzyl Not explicitly reported (potential kinase/microbial targets)
2-[3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide 2,5-dimethoxyphenyl Same core as target compound Anticancer (analogous pyrimidine cores inhibit topoisomerases)
2-Chloro-N-(2,4-dichlorobenzyl)pyrido[2,3-d]pyrimidin-4-amine N/A Pyrido[2,3-d]pyrimidine, dichlorobenzyl Antimicrobial (chlorinated aromatics enhance lipophilicity/bioavailability)
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)... Fluorinated aryl groups Pyrazolo[3,4-d]pyrimidine, fluorinated Kinase inhibition (fluorine enhances binding affinity)

Key Observations :

  • Chlorobenzyl vs. Dichlorobenzyl : The dichlorobenzyl group in ’s compound increases lipophilicity (ClogP ≈ 4.2) compared to the target compound’s 4-chlorobenzyl group (ClogP ≈ 3.5), which may influence membrane permeability and antimicrobial efficacy .
  • Core Heterocycle: Pyrido[3,2-d]pyrimidine (target) vs.

Mechanistic and Functional Similarities

Table 2: Inferred Mechanisms Based on Structural Similarity

Compound Class Shared Structural Features Predicted Mechanism of Action (MOA) Supporting Evidence
Pyrido/pyrazolo-pyrimidines Nitrogen-rich heterocycles, halogenated aryl groups Kinase inhibition (e.g., EGFR, CDKs), DNA intercalation
Chlorobenzyl-containing analogues Enhanced lipophilicity, halogen-π interactions Antimicrobial (disruption of bacterial membranes/enzyme inhibition)
Acetamide-linked derivatives Flexible linker for target engagement Modulation of ATP-binding pockets or allosteric sites

Key Findings :

  • Kinase Inhibition: The pyrido[3,2-d]pyrimidine core aligns with known kinase inhibitors (e.g., gefitinib), where structural similarity (Tanimoto coefficient >0.7) correlates with EGFR inhibition .
  • Antimicrobial Potential: Chlorinated aromatics in the target compound and its analogues may disrupt microbial membranes or inhibit enzymes like dihydrofolate reductase (DHFR), as seen in trimethoprim analogues .
  • Synergistic Effects : highlights that structurally similar compounds (e.g., OA and HG) share MOAs; thus, combining the target compound with its 2,5-dimethoxyphenyl analogue (Table 1) could potentiate activity .

Limitations and Divergences

  • Activity Cliffs: Despite structural similarity, minor modifications (e.g., replacing dihydrobenzo dioxin with methoxyphenyl) may cause drastic activity changes due to altered pharmacophore geometry .
  • Synthetic Challenges : The dihydrobenzo dioxin moiety in the target compound requires multistep synthesis (e.g., cyclization of catechol derivatives), increasing complexity compared to simpler arylacetamides .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrido[3,2-d]pyrimidinone core followed by functionalization with the 4-chlorobenzyl and dihydrobenzo[d][1,4]dioxin groups. Key steps include:

  • Core Formation: Cyclization of pyrimidine precursors under acidic or basic conditions, as seen in analogous thienopyrimidine syntheses .
  • Substitution Reactions: Introduction of the 4-chlorobenzyl group via nucleophilic substitution or alkylation, often requiring inert atmospheres and catalysts like triethylamine .
  • Acetamide Coupling: Amidation using activated esters (e.g., HATU) or chloroacetyl chloride derivatives, with solvent choice (DMF, dichloromethane) critical for solubility .

Optimization Parameters:

ParameterImpact on YieldExample Conditions
SolventPolar aprotic solvents (DMF) improve reaction ratesDMF at 80°C
CatalystBases (e.g., K₂CO₃) enhance substitution efficiencyK₂CO₃ in refluxing THF
Reaction TimeExtended times (12–24 hrs) ensure completion18 hrs for cyclization

Q. Which analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, aromatic proton signals distinguish between para- and meta-substituted benzyl groups .
  • High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95%) and monitor reaction progress .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., 471.9 g/mol for a related analog) .
  • Thermal Analysis (DSC): Determines melting points and stability, critical for storage and formulation .

Q. How can researchers assess the biological activity of this compound?

Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
    • Antimicrobial Activity: Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

Q. How can synthetic yield be optimized while minimizing side reactions?

Answer:

  • Byproduct Mitigation: Use scavengers (e.g., molecular sieves) to absorb water in amidation reactions .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 mins vs. 12 hrs) and improves regioselectivity .
  • DoE (Design of Experiments): Statistical optimization of variables (temperature, stoichiometry) for critical steps like cyclization .

Case Study: A thienopyrimidine analog achieved 78% yield via microwave synthesis (120°C, DMF, 45 mins) versus 52% with conventional heating .

Q. How should researchers resolve contradictory bioactivity data across studies?

Answer:

  • Dose-Response Validation: Repeat assays with standardized protocols (e.g., fixed incubation times) to exclude false positives .
  • Structural-Activity Comparison: Align discrepancies with substituent effects. For example, 4-chloro analogs show higher kinase inhibition than 3-chloro derivatives .
  • Target Profiling: Use computational tools (e.g., molecular docking) to predict binding affinities against off-target proteins .

Q. What methodologies are recommended for elucidating the compound's mechanism of action?

Answer:

  • Molecular Docking: Predict interactions with targets like EGFR or PARP using software (AutoDock Vina) .
  • Kinase Profiling: Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) identify primary targets .
  • Metabolomics: Track downstream metabolic changes (e.g., ATP depletion) via LC-MS .

Example Docking Results (Analog):

Target ProteinBinding Energy (kcal/mol)Key Interactions
EGFR-9.2H-bond with Lys721
PARP-1-8.7π-π stacking with Tyr907

Q. How can stability studies guide formulation development?

Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), light, and humidity to identify degradation pathways .
  • pH Stability: Test solubility and stability in buffers (pH 1–10) to determine optimal storage conditions .
  • Excipient Screening: Use differential scanning calorimetry (DSC) to assess compatibility with polymers (e.g., PVP, PEG) .

Stability Data (Analog):

ConditionDegradation (%)Major Degradant
40°C, 75% RH, 1 mo12%Hydrolyzed amide
UV Light, 7 days8%Oxidized dioxane ring

Q. What strategies validate the compound's selectivity for intended biological targets?

Answer:

  • CRISPR Knockout Models: Generate cell lines lacking the target protein to confirm on-target effects .
  • SPR (Surface Plasmon Resonance): Measure binding kinetics (KD) for target vs. off-target proteins .
  • Transcriptomics: RNA-seq identifies downstream gene expression changes linked to target modulation .

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